1-[(Propane-2-sulfinyl)methyl]-1H-1,2,3-benzotriazole
Description
1-[(Propane-2-sulfinyl)methyl]-1H-1,2,3-benzotriazole is a benzotriazole derivative characterized by a propane-2-sulfinylmethyl substituent at the N1 position of the benzotriazole core. The sulfinyl group (–S(O)–) introduces both steric bulk and electronic effects, making the compound distinct from other benzotriazole derivatives.
Properties
IUPAC Name |
1-(propan-2-ylsulfinylmethyl)benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-8(2)15(14)7-13-10-6-4-3-5-9(10)11-12-13/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXJMJFIQLFANB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)CN1C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(Propane-2-sulfinyl)methyl]-1H-1,2,3-benzotriazole (CAS No. 304658-63-7) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H13N3OS
- Molar Mass : 223.29 g/mol
- Density : 1.36 g/cm³ (predicted)
- Boiling Point : 456.8 °C (predicted)
- pKa : 1.12 (predicted) .
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. The compound's structure suggests a role in various biochemical pathways due to the presence of the benzotriazole moiety, which is known for its diverse biological effects.
Anticancer Activity
Research indicates that benzotriazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation effectively. The specific IC50 values for various derivatives suggest that modifications in the benzotriazole structure can enhance anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | U2OS (osteosarcoma) | 0.69 |
| Compound B | HeLa (cervical carcinoma) | 0.70 |
| This compound | TBD | TBD |
Antiviral Properties
The antiviral potential of benzotriazole derivatives has also been explored. Compounds similar to this compound have demonstrated effectiveness against viral infections, with some exhibiting protective effects against Tobacco Mosaic Virus (TMV). The mechanisms of action may involve inhibition of viral replication or interference with viral entry into host cells .
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of various benzotriazole derivatives, researchers found that certain modifications significantly improved efficacy against cancer cells. The study highlighted the importance of substituents on the benzotriazole ring in enhancing biological activity .
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of related compounds showed promising results against TMV. Compounds were tested for their curative and protective rates, revealing that some derivatives had higher efficacy than standard antiviral drugs .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence and position of functional groups on the benzotriazole scaffold significantly influence biological activity. For example:
- Sulfinyl Group : Enhances solubility and bioavailability.
- Aromatic Substituents : Affect binding affinity to biological targets.
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits significant potential in medicinal chemistry due to its biological activity. Benzotriazole derivatives are known for their diverse pharmacological effects, including:
- Antifungal Activity : Studies have shown that benzotriazole derivatives can inhibit the growth of various fungal strains. For example, compounds derived from 1H-benzotriazole have demonstrated efficacy against Candida species and dermatophytes .
- Antibacterial Properties : Research indicates that derivatives of benzotriazole possess antibacterial activity against both Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of 5-halogenomethylsulfonyl-benzotriazoles, which exhibited notable antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Activity : Some benzotriazole derivatives have been investigated for their potential to inhibit cancer cell proliferation. Their mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Material Science Applications
1-[(Propane-2-sulfinyl)methyl]-1H-1,2,3-benzotriazole has applications in materials science, particularly as a corrosion inhibitor and stabilizer in various industrial processes:
- Corrosion Inhibition : The compound is used to protect metals from corrosion in aggressive environments. Its effectiveness as a corrosion inhibitor can be attributed to its ability to form protective films on metal surfaces .
- Photostabilizers : In polymer science, benzotriazole derivatives are employed as photostabilizers to enhance the UV resistance of plastics and coatings. This application is crucial for extending the lifespan of materials exposed to sunlight .
Environmental Applications
The environmental relevance of this compound is notable due to its low toxicity and ability to degrade under certain conditions:
- Water Treatment : The compound's properties make it suitable for use in water treatment processes where it can help remove contaminants while minimizing ecological impact .
Case Study 1: Antifungal Efficacy
A series of experiments were conducted to evaluate the antifungal properties of various benzotriazole derivatives. The results indicated that compounds with a sulfinyl group exhibited enhanced antifungal activity compared to their unsubstituted counterparts.
Case Study 2: Corrosion Inhibition
In a study focused on industrial applications, this compound was tested as a corrosion inhibitor in steel exposed to saline environments. The findings revealed a significant reduction in corrosion rates compared to untreated samples.
Data Table: Summary of Applications
| Application Area | Specific Use | Observed Effect |
|---|---|---|
| Pharmaceuticals | Antifungal agents | Effective against Candida species |
| Antibacterial agents | Active against MRSA | |
| Anticancer agents | Inhibits cancer cell proliferation | |
| Material Science | Corrosion inhibitors | Reduces corrosion rates |
| Photostabilizers | Enhances UV resistance | |
| Environmental Chemistry | Water treatment | Removes contaminants |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and physicochemical differences between 1-[(Propane-2-sulfinyl)methyl]-1H-1,2,3-benzotriazole and related benzotriazole derivatives:
Key Observations:
- Steric Effects : The propane-2-sulfinylmethyl group introduces greater steric hindrance compared to smaller substituents like methanesulfonyl or fluorobenzyl.
- Biological Activity: Nitroimidazole-containing derivatives (e.g., ) exhibit pronounced antimicrobial activity, whereas sulfinyl/sulfonyl analogs may find use in synthetic chemistry as activating groups.
Physicochemical Properties
- Melting Points: Sulfinyl and sulfonyl derivatives generally exhibit higher melting points than alkyl-substituted analogs due to increased polarity. For instance, nitroimidazole derivatives (mp ~167–170°C) vs.
- NMR Signatures : The sulfinyl group’s CH₂ protons are expected to resonate downfield (δH 4.5–5.0 ppm) compared to ether-linked CH₂ groups (δH ~4.55 ppm in biphenyl derivatives ).
Q & A
Q. Purity Assurance :
- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
- Confirm purity using HPLC (≥95% by area) and elemental analysis.
- Characterize intermediates (e.g., sulfide precursor) via H/C NMR to ensure no residual thiol or oxidation byproducts .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the sulfinyl stereochemistry and confirm the benzotriazole ring geometry. Compare bond lengths (e.g., N–N bonds in triazole: ~1.28–1.39 Å) and angles with related structures like 1-methanesulfonyl derivatives .
- NMR Spectroscopy : Use H NMR to identify sulfinyl-methyl protons (δ ~2.5–3.5 ppm, split due to chirality) and C NMR to confirm sulfoxide carbon (δ ~55–60 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .
Basic: How does the sulfinyl group influence reactivity in nucleophilic substitution or coupling reactions?
Methodological Answer:
The propane-2-sulfinyl group acts as a chiral directing group and stabilizes transition states via its electron-withdrawing effect. Example reactions:
- Nucleophilic Substitution : React with Grignard reagents (e.g., RMgX) to replace the sulfinyl group, forming C–C bonds. Monitor stereochemistry via chiral HPLC if applicable.
- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids. The sulfinyl group may enhance oxidative addition efficiency .
Advanced: What mechanistic insights exist for its role as a ligand in coordination chemistry or catalysis?
Methodological Answer:
- Coordination Studies : The benzotriazole nitrogen and sulfinyl oxygen can chelate metal centers (e.g., Cu, Pd). Conduct X-ray diffraction of metal complexes to confirm binding modes. Compare stability constants with analogous ligands (e.g., 1-benzyl derivatives) .
- Catalytic Applications : Test in asymmetric catalysis (e.g., sulfoxide-directed enantioselective alkylation). Use kinetic studies (e.g., rate vs. [substrate]) and DFT calculations to model transition states .
Advanced: How can this compound be evaluated for enzyme inhibition, particularly against viral proteases?
Methodological Answer:
- Enzyme Assays : Screen against SARS-CoV-2 main protease (M) using fluorogenic substrates (e.g., FRET-based). Compare IC values with known inhibitors like 1-[(benzimidazolyl)carbonyl] derivatives .
- Mechanistic Studies : Perform time-dependent inactivation assays. If irreversible inhibition is observed, use mutagenesis (e.g., C145A mutant of M) to confirm covalent binding .
Advanced: How can computational methods (e.g., DFT) predict its reactivity or electronic properties?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Reactivity Predictions : Simulate reaction pathways (e.g., sulfoxide reduction or nucleophilic substitution) using transition state theory. Compare activation energies with experimental kinetics .
Advanced: How should contradictory data on stability or reactivity be analyzed?
Methodological Answer:
- Comparative Analysis : Replicate conflicting studies under controlled conditions (e.g., varying pH, temperature). Use TGA/DSC to assess thermal stability and identify decomposition products.
- Spectroscopic Monitoring : Track degradation via in-situ FTIR or Raman spectroscopy. For example, resolve discrepancies in hydrolytic stability by comparing H NMR spectra over time in DO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
